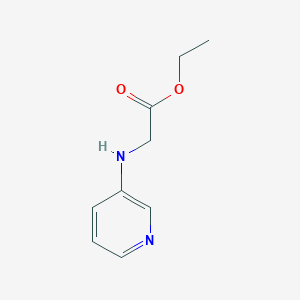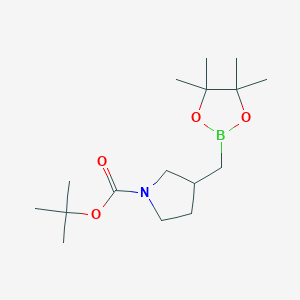
N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H20N4O5S and its molecular weight is 476.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis of Novel Heterocyclic Compounds : This compound has been used as a starting point or intermediate in the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These synthesized compounds have shown promising anti-inflammatory and analgesic activities, indicating their potential as therapeutic agents. The new chemical structures were characterized using elemental and spectral analysis, and their biological activities were assessed through screening as cyclooxygenase inhibitors, displaying significant COX-2 selectivity and analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Agents : Another line of research involves the synthesis of compounds based on the quinazolinone and thiazolidinone frameworks, which have been evaluated for their antibacterial and antifungal activities. These studies have identified certain derivatives as potential antimicrobial agents, with compounds synthesized showing activity against a range of bacterial and fungal strains. The structural elucidation of these compounds is based on IR, NMR, and mass spectral analysis (Desai, Dodiya, & Shihora, 2011).
Antitubercular Activity : Research into novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, designed and synthesized for antitubercular activity, has yielded promising results. These compounds were evaluated against Mycobacterium tuberculosis, with several analogs showing promising antitubercular properties alongside lower cytotoxicity profiles, highlighting their potential as antitubercular agents (Marvadi et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-methoxyaniline with 4-methoxybenzaldehyde to form 5-(4-methoxyphenyl)-2-methoxybenzaldehyde. This intermediate is then reacted with thiourea and ammonium acetate to form 5-(4-methoxyphenyl)-2-methoxy-N'-(thiocarbamoyl)benzohydrazide. The hydrazide is then cyclized with ethyl acetoacetate to form 5-(4-methoxyphenyl)-2-methoxy-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester. The final compound is obtained by hydrolysis of the ester with sodium hydroxide and subsequent reaction with carbonyldiimidazole to form the amide.", "Starting Materials": [ "2-methoxyaniline", "4-methoxybenzaldehyde", "thiourea", "ammonium acetate", "ethyl acetoacetate", "sodium hydroxide", "carbonyldiimidazole" ], "Reaction": [ "Condensation of 2-methoxyaniline with 4-methoxybenzaldehyde to form 5-(4-methoxyphenyl)-2-methoxybenzaldehyde", "Reaction of 5-(4-methoxyphenyl)-2-methoxybenzaldehyde with thiourea and ammonium acetate to form 5-(4-methoxyphenyl)-2-methoxy-N'-(thiocarbamoyl)benzohydrazide", "Cyclization of 5-(4-methoxyphenyl)-2-methoxy-N'-(thiocarbamoyl)benzohydrazide with ethyl acetoacetate to form 5-(4-methoxyphenyl)-2-methoxy-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester", "Hydrolysis of the ester with sodium hydroxide to form 5-(4-methoxyphenyl)-2-methoxy-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "Reaction of the acid with carbonyldiimidazole to form the final compound N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" ] } | |
CAS-Nummer |
422270-93-7 |
Produktname |
N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Molekularformel |
C24H20N4O5S |
Molekulargewicht |
476.51 |
IUPAC-Name |
N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H20N4O5S/c1-32-16-7-5-15(6-8-16)28-23(31)17-9-3-14(12-18(17)27-24(28)34)22(30)26-19-11-13(21(25)29)4-10-20(19)33-2/h3-12H,1-2H3,(H2,25,29)(H,26,30)(H,27,34) |
InChI-Schlüssel |
PHYAKKFPSXQVKD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=C(C=CC(=C4)C(=O)N)OC)NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2766720.png)
![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride](/img/structure/B2766724.png)





![5-[(2,4-dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2766733.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2766734.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B2766735.png)



![3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2766743.png)